molecular formula C11H9NO2S2 B1331988 (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one CAS No. 81154-09-8

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B1331988
CAS No.: 81154-09-8
M. Wt: 251.3 g/mol
InChI Key: WMOIFFNCPPXJMB-RMKNXTFCSA-N
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Description

(5E)-2-Mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 2-methoxybenzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position of the thiazole ring. The (5E) stereochemistry indicates the trans configuration of the benzylidene double bond.

Properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOIFFNCPPXJMB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360970
Record name (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-09-8
Record name (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The methoxybenzylidene moiety can be reduced to the corresponding benzyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl-substituted thiazolidinone.

    Substitution: Various substituted thiazolidinone derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one demonstrates potent activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted its ability to inhibit tumor growth in xenograft models, supporting its candidacy for further development as an anticancer agent .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Research has shown that this compound acts as an effective tyrosinase inhibitor. A comparative study revealed that it has a lower IC50 value than standard inhibitors like kojic acid, making it a promising candidate for cosmetic applications .

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a therapeutic agent .

Case Study on Anticancer Activity

In another investigation focused on cancer treatment, this compound was tested on human breast cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting mechanisms for its anticancer effects .

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxybenzylidene moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent’s structure and substitution pattern significantly impact biological activity and physicochemical properties. Key comparisons include:

Methoxy Position and Electronic Effects
  • 2-Methoxy vs. The latter showed moderate kinase inhibition (IC₅₀ > 1 µM for DYRK1A) but lower potency than the lead compound 3e (4-hydroxybenzylidene, IC₅₀ = 0.028 µM) . 3e (4-hydroxybenzylidene): Higher polarity due to the hydroxyl group improves solubility but may reduce membrane permeability compared to methoxy derivatives .
Bulky or Heterocyclic Substituents
  • Naphthylidene Derivatives :
    • (5E)-2-Mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one (CAS 65562-51-8) exhibits increased hydrophobicity (water solubility: 86.92 mg/L) and a higher melting point (192.71°C) compared to the target compound . This bulkier substituent may enhance π-π stacking in kinase binding pockets but reduce selectivity.
  • Benzo[1,3]dioxol-5-ylmethylene :
    • Compound 5s (IC₅₀ = 0.033 µM against DYRK1A) demonstrates that fused heterocyclic rings improve kinase inhibition, likely due to enhanced hydrophobic interactions .

Substituent Variations at the 2-Position

The 2-position substituent influences reactivity and target engagement:

Mercapto (-SH) vs. Amino (-NH₂) Groups
  • Mercapto Group :
    • The -SH group in the target compound enables disulfide bond formation or thiol-mediated interactions, critical for inhibiting redox-sensitive targets like phosphatases .
  • Amino Derivatives: (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones (e.g., 5s) show stronger kinase inhibition (nanomolar IC₅₀) due to hydrogen bonding with catalytic lysine residues in kinases .
Cyclopropylamino and Piperazinyl Groups
  • 2-(Cyclopropylamino) Derivatives: (5E)-2-(Cyclopropylamino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits tautomerism, which may stabilize binding to flexible enzyme active sites .
  • Piperazinyl Derivatives :
    • Compounds like 5e (piperazinyl substituent) show improved solubility and moderate antimicrobial activity against Gram-positive bacteria (MIC₅₀ = 8–32 µg/mL) .

Stereochemical Effects (E vs. Z Isomers)

The E/Z configuration of the benzylidene double bond affects molecular geometry and bioactivity:

  • Z-Isomers :
    • (5Z)-5-Arylidene derivatives (e.g., 3a–v ) generally exhibit higher kinase inhibition than E-isomers, likely due to optimal spatial alignment in kinase ATP-binding pockets .
  • E-Isomers :
    • The target compound’s E-configuration may reduce steric clashes in planar binding sites, as seen in some antimicrobial assays .

Kinase Inhibition

Compound Substituents DYRK1A IC₅₀ (µM) CDK5/p25 IC₅₀ (µM)
Target compound 2-methoxybenzylidene, -SH Not reported Not reported
3e 4-hydroxybenzylidene, -SH 0.028 >10
5s Benzo[1,3]dioxol, -NH₂ 0.033 >10
(5Z)-2-Amino-5-(4-Cl-Bz) 4-chlorobenzylidene, -NH₂ 0.12 1.2

Antimicrobial Activity

Compound Substituents MIC₅₀ (µg/mL)
Target compound 2-methoxybenzylidene, -SH Not reported
5e Piperazinyl, benzo[1,3]dioxol 8–32 (Gram+)
2-(Cyclopropylamino) 4-methoxybenzylidene, -NH 16–64 (Yeasts)

Physicochemical Properties

Property Target Compound 3e 5s Naphthyl Derivative
Molecular Weight 279.33 274.36 293.40 271.36
Melting Point (°C) Not reported 251–253 >260 192.71
Water Solubility (mg/L) Moderate Low Low 86.92

Biological Activity

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, a compound with the molecular formula C11H9N2O2S2C_{11}H_{9}N_{2}O_{2}S_{2} and CAS Number 81154-09-8, has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring and mercapto group suggest a variety of interactions with biological targets, making it a candidate for further investigation in pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Linear Formula C11H9N2O2S2\text{Linear Formula }C_{11}H_{9}N_{2}O_{2}S_{2}

Key Features:

  • Contains a thiazole ring.
  • Incorporates a methoxybenzylidene substituent.
  • Exhibits thiol functionality which may participate in redox reactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting growth.
    Microorganism MIC (µg/mL)
    Escherichia coli15
    Staphylococcus aureus10
    Pseudomonas aeruginosa20
  • Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    Cell Line IC50 (µM)
    MCF-712.5
    HeLa15.0
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and MurD, which are essential for bacterial DNA replication.

The biological activity of this compound is hypothesized to involve:

  • Reactive Thiol Group : The thiol (-SH) group can form disulfide bonds with cysteine residues in proteins, potentially altering enzyme activity or protein function.
  • Thiazole Ring Interactions : The thiazole moiety may participate in π-stacking interactions or hydrogen bonding with nucleophiles or active sites of enzymes, enhancing binding affinity.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds show varying degrees of antibacterial activity. The tested compound displayed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies :
    • Research published in Cancer Letters assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition Assays :
    • A study focused on enzyme kinetics revealed that this compound acts as a competitive inhibitor for DNA gyrase with a calculated Ki value indicating strong binding affinity .

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